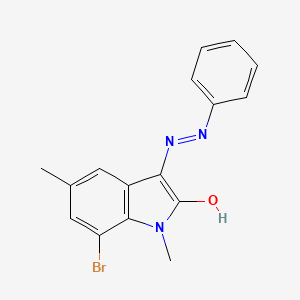![molecular formula C16H18N2OS B3733033 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3733033.png)
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Overview
Description
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone, also known as PETTQ, is a quinazolinone derivative that has been studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, and its synthesis method has been well established. In
Mechanism of Action
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and ion channels in the brain. It has been found to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been found to decrease the levels of glutamate in the brain, which is an excitatory neurotransmitter that is involved in the generation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize, and its synthesis method has been well established. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been found to have good bioavailability and can easily cross the blood-brain barrier. However, 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has not been extensively studied in vivo, and its long-term effects are not well understood.
Future Directions
There are several future directions for the study of 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in the treatment of neuropathic pain and cancer. Another direction is to study its long-term effects in vivo, as well as its potential for drug-drug interactions. Additionally, further research is needed to understand the mechanism of action of 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone at the molecular level, which could lead to the development of more potent and selective 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone derivatives.
Scientific Research Applications
2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also shown potential in the treatment of neuropathic pain, as it has been found to inhibit the activity of voltage-gated sodium channels. Additionally, 2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNGAJGJUBMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Phenylethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-chloro-4-methylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3732957.png)
![2-[(4-methylbenzyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3732962.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3732972.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732982.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732994.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732997.png)
![N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733001.png)
![N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733006.png)
![N-(2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733012.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733018.png)

![4-({2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3733042.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)